4-Fluoro-2-methylbenzenesulfonyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

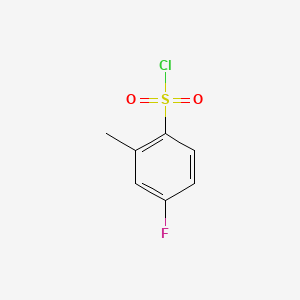

Structure

2D Structure

特性

IUPAC Name |

4-fluoro-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-4-6(9)2-3-7(5)12(8,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPGWKNCWMFHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381024 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7079-48-3 | |

| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental protocols, and key reactions of 4-Fluoro-2-methylbenzenesulfonyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry and materials science.

Core Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClFO₂S | [1][2] |

| Molecular Weight | 208.64 g/mol | [1] |

| Boiling Point | 245-246 °C (lit.) | [1][3] |

| Density | 1.433 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5370 | [1] |

| Melting Point | Not available in the provided data. For comparison, the melting point of the related compound 4-Fluorobenzenesulfonyl chloride is 29-31 °C. | [4][5] |

| Solubility | Expected to be soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone.[6] It is sensitive to moisture and will hydrolyze in water. | |

| Appearance | Colorless to yellow liquid. | [2] |

| CAS Number | 7079-48-3 | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the effective and safe use of this compound. Below are representative protocols for its synthesis and a common application.

Synthesis of this compound

A common method for the synthesis of arylsulfonyl chlorides is through the diazotization of an aniline followed by a Sandmeyer-type reaction.

Materials:

-

4-Fluoro-2-methylaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide

-

Cuprous Chloride

-

Glacial Acetic Acid

-

Ether

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization: 4-Fluoro-2-methylaniline is dissolved in a mixture of concentrated hydrochloric acid and glacial acetic acid and cooled to -10°C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below -5°C to form the diazonium salt.[7]

-

Preparation of the Catalytic Solution: A solution of sulfur dioxide in glacial acetic acid is prepared, to which cuprous chloride is added.[7]

-

Sulfonylation: The cold diazonium salt solution is added portion-wise to the sulfur dioxide/cuprous chloride solution, keeping the temperature below 30°C.[7]

-

Work-up: The reaction mixture is poured into ice water and extracted with ether. The combined organic extracts are washed with saturated sodium bicarbonate solution until neutral, then with water, and dried over magnesium sulfate.[7]

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.[7]

Reaction with an Amine to Form a Sulfonamide

Sulfonylation of amines is a primary application of this compound.

Materials:

-

This compound

-

Primary or Secondary Amine

-

Anhydrous Dichloromethane

-

Pyridine or Triethylamine

-

1M HCl Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: The amine is dissolved in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. A base such as pyridine or triethylamine (1.5 - 2.0 equivalents) is added. The mixture is cooled to 0°C in an ice bath.[8]

-

Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled amine solution over 15-30 minutes.[8]

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: The reaction is quenched with water. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[8]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and a subsequent reaction of this compound.

References

- 1. 4-氟-2-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 7079-48-3 [amp.chemicalbook.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

- 5. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of 4-Fluoro-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 7079-48-3), a key reagent and building block in synthetic organic chemistry and drug discovery. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents logical relationships through pathway diagrams.

Core Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.9 - 8.1 | Doublet of doublets | H-6 |

| ~7.2 - 7.4 | Triplet | H-5 |

| ~7.0 - 7.2 | Doublet of doublets | H-3 |

| ~2.5 | Singlet | -CH₃ |

Predicted data is based on the analysis of structurally similar compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 (d, ¹JCF ≈ 255 Hz) | C-4 |

| ~145 | C-1 |

| ~135 | C-2 |

| ~132 (d, ³JCF ≈ 9 Hz) | C-6 |

| ~125 (d, ³JCF ≈ 9 Hz) | C-5 |

| ~115 (d, ²JCF ≈ 22 Hz) | C-3 |

| ~20 | -CH₃ |

Predicted data is based on the analysis of structurally similar compounds.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Reference |

| ~ -105 to -115 | CFCl₃ |

Predicted data is based on the analysis of structurally similar compounds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~1380 - 1360 | Asymmetric SO₂ Stretch |

| ~1190 - 1170 | Symmetric SO₂ Stretch |

| ~1250 - 1200 | C-F Stretch |

| ~600 - 500 | S-Cl Stretch |

Predicted data is based on the analysis of structurally similar compounds.

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 208/210 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 173 | [M - Cl]⁺ |

| 109 | [M - SO₂Cl]⁺ |

| 91 | [C₇H₇]⁺ |

Predicted data is based on the molecular weight of this compound (208.64 g/mol ).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Observe at 400 MHz.

-

Acquire 16-32 scans.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Observe at 100 MHz.

-

Employ proton decoupling to simplify the spectrum.

-

Acquire 1024-4096 scans.

-

-

¹⁹F NMR Acquisition:

-

Observe at 376 MHz.

-

Use a fluorine-free probe or a probe with a fluorine background subtraction sequence.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the sample with anhydrous KBr powder and press it into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of compound.

-

Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Acquisition:

-

Acquire data over a mass-to-charge (m/z) range of approximately 50-300 amu.

-

The electron energy for EI is typically set to 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.

Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

Caption: Experimental Workflow for Spectral Analysis.

Caption: Relationship between Compound and Spectral Data.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-methylbenzenesulfonyl chloride, a key reagent in synthetic chemistry. Understanding these properties is crucial for its effective use in research and development, particularly in the synthesis of novel pharmaceutical compounds. Due to the limited availability of specific quantitative data for this compound, this guide also presents data for analogous sulfonyl chlorides to provide a comparative context for its anticipated behavior.

Introduction

This compound (FMB-SC) is an aromatic sulfonyl chloride containing a fluorine atom at the 4-position and a methyl group at the 2-position of the benzene ring. The interplay of the electron-withdrawing fluorine and the electron-donating methyl group influences its reactivity, solubility, and stability. This guide delves into these critical physicochemical properties, offering insights into its handling, storage, and application in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 245-246 °C | |

| Density | 1.433 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5370 | |

| Flash Point | 110 °C (closed cup) |

Solubility Profile

Qualitative Solubility:

This compound is expected to be soluble in a range of common organic solvents and have limited solubility in water. This is consistent with the behavior of other aromatic sulfonyl chlorides.[2]

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Toluene.[3]

-

Moderate Solubility: Alcohols (e.g., Methanol, Ethanol, Isopropanol) - Note: Protic solvents can react with sulfonyl chlorides.

-

Limited Solubility: Water.[3]

Comparative Solubility Data for Analogs:

To provide a more quantitative perspective, the table below presents solubility data for a related compound, 4-fluorobenzenesulfonyl chloride.

| Solvent | Formula | Solubility of 4-Fluorobenzenesulfonyl chloride |

| Dioxane | C₄H₈O₂ | 0.1 g/mL (clear)[4] |

Experimental Protocol for Solubility Determination (Gravimetric Method):

This protocol provides a standardized procedure for determining the quantitative solubility of this compound in various solvents.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Isolation of the Supernatant:

-

Allow the undissolved solid to settle.

-

Carefully transfer a known volume of the clear supernatant to a pre-weighed container.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the supernatant under reduced pressure or in a fume hood.

-

-

Quantification:

-

Weigh the container with the dried residue.

-

Calculate the mass of the dissolved solid and express the solubility in g/L or mg/mL.

-

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Like other sulfonyl chlorides, its primary route of degradation is hydrolysis.

Hydrolytic Stability:

This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine atom at the para-position increases the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack by water. Conversely, the electron-donating methyl group at the ortho-position may slightly decrease this reactivity.

Comparative Hydrolysis Data for 4-Methylbenzenesulfonyl chloride:

Quantitative hydrolysis data for the closely related compound, 4-methylbenzenesulfonyl chloride (tosyl chloride), provides valuable insight into the expected stability of FMB-SC.

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 4.0 | 25 | 2.2 minutes[5] |

| 7.0 | 25 | 2.2 minutes[5] |

| 9.0 | 25 | 2.6 minutes[5] |

This data indicates that the hydrolysis of sulfonyl chlorides can be rapid, particularly in aqueous environments.

Thermal and Photostability:

-

Thermal Stability: Aromatic sulfonyl chlorides are generally stable at ambient temperatures but may decompose upon heating. For instance, 4-methylbenzenesulfonyl chloride has a decomposition temperature of 220 °C.

-

Photostability: The photochemical-oxidative degradation of 4-methylbenzenesulfonyl chloride in the atmosphere, initiated by OH radicals, has a calculated half-life of 8.7 days.[5] Similar behavior can be anticipated for this compound.

Experimental Protocol for Determining Hydrolytic Stability:

This protocol outlines a method to determine the hydrolysis rate of this compound.

-

Reaction Setup:

-

Prepare buffer solutions at various pH values (e.g., 4, 7, and 9).

-

Dissolve a known concentration of this compound in a suitable organic co-solvent (e.g., acetonitrile) to prepare a stock solution.

-

-

Kinetic Measurement:

-

Initiate the hydrolysis by adding a small aliquot of the stock solution to the temperature-controlled buffer solution with vigorous stirring.

-

At specific time intervals, withdraw samples from the reaction mixture.

-

-

Analysis:

-

Quench the reaction in the samples (e.g., by dilution with a non-reactive solvent).

-

Analyze the concentration of the remaining this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time to determine the reaction order and the rate constant.

-

Calculate the half-life of the compound at each pH.

-

Reactivity and Signaling Pathways

This compound is a versatile electrophile that readily reacts with various nucleophiles. This reactivity is central to its application in the synthesis of sulfonamides and sulfonate esters, which are important functional groups in many biologically active molecules.

General Reaction Pathway:

The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution at the sulfur atom.

References

- 1. This compound CAS#: 7079-48-3 [amp.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]

- 4. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

4-Fluoro-2-methylbenzenesulfonyl chloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 4-Fluoro-2-methylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound, designed for researchers, scientists, and professionals in drug development. All data is collated from official Safety Data Sheets (SDS) and presented in a structured format for clarity and ease of use.

Chemical Identification and Properties

This compound is a corrosive organic compound used as a reagent in chemical synthesis.[1] Accurate identification is critical for safety and experimental success.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4-fluoro-2-methylbenzene-1-sulfonyl chloride |

| CAS Number | 7079-48-3[1] |

| Molecular Formula | C₇H₆ClFO₂S[1] |

| Molecular Weight | 208.64 g/mol [1] |

| Synonyms | 4-Fluoro-o-toluenesulfonyl chloride, 2-(Chlorosulphonyl)-5-fluorotoluene[2] |

| InChI Key | XLPGWKNCWMFHOD-UHFFFAOYSA-N |

| Canonical SMILES | Cc1cc(F)ccc1S(Cl)(=O)=O |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[2] |

| Color | Colorless to Yellow[2] |

| Boiling Point | 245-246 °C[1] |

| Density | 1.433 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.5370 |

| Flash Point | >110 °C (>230 °F) - closed cup[2] |

| Sensitivity | Moisture Sensitive[2] |

Hazard Identification and Safety

This chemical is classified as corrosive and requires stringent safety measures during handling.

Table 3: GHS Hazard Classification | | | | --- | --- | | Pictogram |

GHS05 | | Signal Word | Danger | | Hazard Statements | H314: Causes severe skin burns and eye damage. | | Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3] | | Hazard Class | 8[2] | | Packing Group | II[2] | | WGK Germany | 3 |

Safe Handling and Emergency Protocols

Adherence to established protocols is mandatory to ensure personnel safety and minimize environmental impact.

First Aid Measures

Immediate action is required in case of exposure.

Table 4: First Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. If breathing is difficult, give oxygen.[3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][4][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[3][4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[3][4][5] |

Handling, Storage, and Personal Protection

Table 5: Handling and Storage Guidelines

| Aspect | Recommendation |

|---|---|

| Handling | Wear protective gloves, clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Handle in a well-ventilated place.[3][4] |

| Storage | Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2][3] |

| Incompatibilities | Strong oxidizing agents, strong bases, water.[6] |

Table 6: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., Butyl rubber, Viton) and protective clothing. |

| Respiratory Protection | Use a full-face respirator with a combination filter for organic vapor and acid gas (type ABEK) or a self-contained breathing apparatus (SCBA) for emergencies. |

Accidental Release and Disposal Protocol

Methodology for Spill Containment and Cleanup:

-

Evacuate: Immediately evacuate personnel from the spill area. Ensure adequate ventilation and remove all ignition sources.[3]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Absorption: Cover the spill with a dry, inert material such as sand, earth, or vermiculite.

-

Collection: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

-

Decontamination: Clean the affected area thoroughly with a suitable solvent, followed by washing with soap and water.

Waste Disposal: Disposal must be conducted in accordance with local, regional, and national regulations. The material should be entrusted to a licensed waste disposal company.[4] Do not dispose of it into the environment.

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous situations.

Table 7: Stability and Reactivity Profile

| Parameter | Description |

|---|---|

| Reactivity | Reacts with water, generating heat and corrosive fumes.[6] Reaction with water on some metals can release flammable hydrogen gas.[6] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere).[6] |

| Conditions to Avoid | Exposure to moisture, heat, and incompatible materials.[7] |

| Incompatible Materials | Strong bases, strong oxidizing agents, water, alcohols, amines. |

| Hazardous Decomposition | Thermal decomposition can produce toxic gases such as carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[6][8] |

Transport Information

Table 8: Transport Regulations

| Regulation | Details |

|---|---|

| UN Number | UN3265 |

| Proper Shipping Name | Corrosive liquid, acidic, organic, n.o.s. (this compound) |

| Transport Hazard Class | 8 |

| Packing Group | II |

Visualized Workflows and Relationships

Safe Handling and Emergency Workflow

The following diagram illustrates the logical workflow for safely managing this compound, from initial preparation to emergency response.

Caption: Workflow for safe handling and emergency response.

General Sulfonamide Synthesis Protocol

This diagram shows a typical experimental workflow for using this compound to synthesize a sulfonamide, a common application in drug discovery.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. This compound CAS#: 7079-48-3 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.ie [fishersci.ie]

- 6. synquestlabs.com [synquestlabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.fi [fishersci.fi]

4-Fluoro-2-methylbenzenesulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-Fluoro-2-methylbenzenesulfonyl chloride (CAS No. 7079-48-3), a key reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, commercial availability, synthesis, and primary applications, with a focus on its role in the synthesis of sulfonamides.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. The presence of the sulfonyl chloride group makes it a reactive intermediate, particularly for the formation of sulfonamides and sulfonate esters. The fluorine and methyl substituents on the benzene ring influence its reactivity and the properties of its derivatives.

A summary of its key quantitative data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7079-48-3 | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Purity | ≥97% | |

| Boiling Point | 245-246 °C (lit.) | |

| Density | 1.433 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5370 | |

| Flash Point | >230 °F (>110 °C) - closed cup |

Commercial Availability

This compound is commercially available from several chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms. Notable suppliers include Sigma-Aldrich and Matrix Scientific. It is important to note that due to its corrosive nature, shipping regulations for hazardous materials may apply.

Synthesis of this compound

Experimental Protocol: Chlorosulfonation of 3-Fluorotoluene

One potential synthetic route is the direct chlorosulfonation of 3-fluorotoluene. This reaction typically yields a mixture of isomers, including the desired this compound.[1]

Methodology:

-

To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (3-4 equivalents), slowly add 3-fluorotoluene (1 equivalent).

-

Maintain the temperature of the reaction mixture between 0-25 °C and stir for several hours.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction by carefully pouring the mixture onto crushed ice.

-

The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water to remove any remaining acid.

-

The crude product, a mixture of isomers, can be purified by recrystallization or column chromatography to isolate the this compound.

Experimental Protocol: Sandmeyer-type Reaction from 4-Fluoro-2-methylaniline

An alternative approach is a Sandmeyer-type reaction starting from 4-fluoro-2-methylaniline. This method involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper salt.[2]

Methodology:

-

Diazotization: Dissolve 4-fluoro-2-methylaniline in a mixture of concentrated hydrochloric acid and acetic acid. Cool the mixture to below 0 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture. The reaction is often exothermic and may require cooling to maintain the temperature.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Pour the reaction mixture into a large volume of ice water to precipitate the crude sulfonyl chloride.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization.

Applications in Chemical Synthesis: Preparation of Sulfonamides

The primary application of this compound is as a precursor in the synthesis of sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry with a wide range of biological activities.[3] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

General Experimental Protocol: Synthesis of N-substituted-4-fluoro-2-methylbenzenesulfonamides

Methodology:

-

Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).

-

Upon completion, wash the reaction mixture with water, dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Safety Information

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: Safety and Hazard Information

| Category | Information | Source(s) |

| Hazard Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face shield. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, Chemical-resistant apron, appropriate respirator. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Moisture sensitive. |

Conclusion

This compound is a valuable and commercially available reagent for chemical synthesis, particularly in the field of drug discovery. Its primary utility lies in the straightforward preparation of a diverse range of sulfonamides. Researchers should adhere to strict safety protocols when handling this corrosive compound. The synthetic methodologies provided in this guide offer a foundation for the preparation and application of this important chemical intermediate.

References

4-Fluoro-2-methylbenzenesulfonyl chloride IUPAC name and synonyms

An In-depth Technical Guide to 4-Fluoro-2-methylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of this compound, a key intermediate in the chemical and pharmaceutical industries. It is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 7079-48-3 | [1][2] |

| Molecular Formula | C7H6ClFO2S | [1] |

| Molecular Weight | 208.64 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 245-246 °C (lit.) | [2][3] |

| Density | 1.433 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index | n20/D 1.5370 | [2][3] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][3] |

| Solubility | Moisture sensitive | [2] |

Synthesis

The primary method for synthesizing this compound is the chlorosulfonation of 3-fluorotoluene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Illustrative Experimental Protocol: Chlorosulfonation of an Aromatic Precursor

The following is a general procedure adapted for the synthesis of sulfonyl chlorides and illustrates the key steps involved.

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a system for off-gas scrubbing is charged with an excess of chlorosulfonic acid and cooled in an ice bath.

-

Addition of Substrate: 3-Fluorotoluene is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining a low temperature to control the reaction rate and minimize side-product formation.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice. The product, being insoluble in the aqueous acidic medium, will separate.

-

Extraction: The product is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly in the preparation of sulfonamides. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, making it a valuable moiety in drug discovery.

Safety Information

This compound is corrosive and moisture-sensitive. It is classified as hazardous and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [3] |

| GHS Signal Word | Danger | [3] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [3] |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [3] |

| Hazard Class | 8 | [2] |

| Packing Group | II | [2] |

Logical Relationship Diagram: From Intermediate to Application

Caption: From intermediate to application.

References

theoretical properties of 4-Fluoro-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide to the Theoretical Properties of 4-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of this compound, a key reagent in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonyl chloride. Its physical state at room temperature is a colorless to yellow liquid[1]. The presence of a fluorine atom and a methyl group on the benzene ring, in addition to the highly reactive sulfonyl chloride moiety, imparts a unique combination of reactivity and physical characteristics to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7079-48-3 | [1][2][3] |

| Molecular Formula | C7H6ClFO2S | [1][3] |

| Molecular Weight | 208.64 g/mol | [1] |

| IUPAC Name | 4-fluoro-2-methylbenzene-1-sulfonyl chloride | [3] |

| Boiling Point | 245-246 °C (lit.) | [1] |

| Density | 1.433 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.5370 | [1] |

| Flash Point | >110 °C (>230 °F) - closed cup | [1] |

| Physical Form | Liquid | [1] |

| Color | Colorless to yellow | [1] |

| SMILES String | Cc1cc(F)ccc1S(Cl)(=O)=O | |

| InChI Key | XLPGWKNCWMFHOD-UHFFFAOYSA-N |

Spectroscopic Properties

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as complex multiplets due to splitting by each other and the fluorine atom. The methyl protons will appear as a singlet in the upfield region. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with the carbon attached to the fluorine showing a large coupling constant. The methyl carbon will have a characteristic chemical shift. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with aromatic protons. |

| IR Spectroscopy | Strong characteristic absorptions for the S=O stretches of the sulfonyl chloride group (typically in the regions of 1375-1400 cm⁻¹ and 1180-1195 cm⁻¹). C-F and C-H stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak would be expected at m/z 208, with a characteristic isotopic pattern for the presence of chlorine. Fragmentation would likely involve the loss of Cl, SO₂, and other fragments. |

Reactivity and Theoretical Considerations

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This electrophilicity is modulated by the electronic effects of the substituents on the benzene ring. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the sulfonyl group. Conversely, the methyl group at the 2-position has a mild electron-donating effect.

This compound is sensitive to moisture and will hydrolyze to form the corresponding 4-fluoro-2-methylbenzenesulfonic acid[1][5].

Caption: Influence of functional groups on the reactivity of this compound.

Synthesis

A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For this compound, the likely precursor would be 3-fluorotoluene.

Caption: A plausible synthetic route to this compound.

A related synthesis of 4-fluoro-2-methylbenzoic acid starts with m-fluorotoluene and involves a Friedel-Crafts acylation followed by hydrolysis[6]. This highlights the utility of m-fluorotoluene as a starting material for derivatives with this substitution pattern.

Experimental Protocols

While a specific protocol for this exact compound is not detailed in the search results, a general procedure for reactions involving sulfonyl chlorides can be outlined. The reaction of sulfonyl chlorides with nucleophiles, such as amines to form sulfonamides, is a common application.

General Protocol for Sulfonamide Formation:

-

Dissolution: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger for the HCl that will be generated.

-

Cooling: Cool the mixture in an ice bath (0 °C).

-

Reagent Addition: Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then brine, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography.

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Applications in Drug Development

Sulfonyl chlorides are important building blocks in medicinal chemistry. The resulting sulfonamides are a common functional group in many marketed drugs due to their ability to act as hydrogen bond donors and acceptors, and to mimic other functional groups. The fluorine atom in this compound can be advantageous in drug design, as fluorine substitution can improve metabolic stability, binding affinity, and pharmacokinetic properties.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Table 3: Safety Information for this compound

| Hazard Information | Details | Source |

| GHS Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | |

| Hazard Class | Skin Corrosion 1B, Eye Damage 1 | |

| Storage Class | 8A - Combustible corrosive hazardous materials | |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | |

| Sensitivity | Moisture Sensitive | [1] |

It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and to store it under an inert atmosphere in a dry location[1].

Conclusion

This compound is a valuable reagent for organic synthesis, particularly in the development of new pharmaceutical agents. Its theoretical properties, driven by the interplay of its functional groups, make it a versatile building block. A thorough understanding of its reactivity, handling requirements, and synthetic utility is essential for its safe and effective use in research and development.

References

- 1. This compound CAS#: 7079-48-3 [amp.chemicalbook.com]

- 2. This compound | 7079-48-3 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 5. 2-Fluoro-4-methylbenzenesulfonyl chloride (518070-29-6) for sale [vulcanchem.com]

- 6. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 4-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery for the synthesis of novel sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The presence of the fluorine atom and the methyl group on the benzene ring of this compound can significantly influence the physicochemical properties, metabolic stability, and biological activity of the resulting sulfonamides.[2][3][4] Fluorination, in particular, can alter the pKa of the sulfonamide group, potentially strengthening its interaction with biological targets.[5]

These application notes provide detailed protocols for the synthesis of sulfonamides using this compound with various primary and secondary amines. The protocols are based on established general methods for sulfonamide synthesis and are intended to serve as a starting point for the development of specific synthetic procedures.[6][7][8]

Reaction Principle and Mechanism

The synthesis of sulfonamides from this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine and render it non-nucleophilic.[7]

Experimental Protocols

Materials and Reagents:

-

This compound

-

Primary or secondary amine (aliphatic or aromatic)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Protocol 1: General Procedure for the Synthesis of N-Alkyl/Aryl-4-fluoro-2-methylbenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of pyridine or triethylamine as a base.

Reaction Setup:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Add anhydrous pyridine or triethylamine (1.5-2.0 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

Reaction and Monitoring:

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring for 4-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up Procedure:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to obtain the pure N-substituted-4-fluoro-2-methylbenzenesulfonamide.

Caption: Potential applications of derived sulfonamides.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Synthesis and Utility of N-Substituted 4-Fluoro-2-methylbenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-Fluoro-2-methylbenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry, yielding a diverse library of N-substituted 4-fluoro-2-methylbenzenesulfonamides. The sulfonamide functional group is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The incorporation of a fluorine atom and a methyl group on the benzene ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, including metabolic stability, lipophilicity, and target binding affinity.

These application notes provide detailed protocols for the synthesis of N-substituted 4-fluoro-2-methylbenzenesulfonamides via conventional and microwave-assisted methods. Furthermore, we explore the significant potential of these compounds as inhibitors of carbonic anhydrase IX (CAIX), a key enzyme implicated in tumor progression, and provide a visual representation of the relevant signaling pathway.

Data Presentation: Reaction of this compound with Primary Amines

The following tables summarize representative reaction conditions and outcomes for the synthesis of various N-substituted 4-fluoro-2-methylbenzenesulfonamides. Please note that the data presented is illustrative and may require optimization for specific substrates and scales.

Table 1: Conventional Synthesis of N-Substituted 4-Fluoro-2-methylbenzenesulfonamides

| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 25 | 12 | 92 |

| 2 | 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 14 | 95 |

| 3 | Benzylamine | Pyridine | Dichloromethane (DCM) | 25 | 10 | 94 |

| 4 | Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 16 | 88 |

| 5 | 2-Aminopyridine | Pyridine | Dichloromethane (DCM) | 40 | 24 | 75 |

| 6 | Glycine methyl ester | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 18 | 85 |

Table 2: Microwave-Assisted Synthesis of N-Substituted 4-Fluoro-2-methylbenzenesulfonamides

| Entry | Primary Amine | Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Aniline | None | None | 150 | 120 | 5 | 96 |

| 2 | 4-Methoxyaniline | None | None | 150 | 120 | 7 | 97 |

| 3 | Benzylamine | None | None | 150 | 110 | 5 | 95 |

| 4 | Cyclohexylamine | None | None | 150 | 100 | 10 | 90 |

| 5 | 2-Aminopyridine | None | None | 180 | 130 | 15 | 82 |

| 6 | Glycine methyl ester | K₂CO₃ | Acetonitrile | 100 | 80 | 10 | 89 |

Experimental Protocols

Protocol 1: General Procedure for Conventional Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.5 equivalents).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-substituted 4-fluoro-2-methylbenzenesulfonamide.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe reaction vessel, combine the primary amine (1.0 equivalent) and this compound (1.0 equivalent). For solid amines, a minimal amount of a high-boiling point solvent like acetonitrile or solvent-free conditions can be employed. A base may be added if necessary.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at the specified power, temperature, and time.

-

Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography as described in the conventional protocol.

Application in Drug Development: Targeting Carbonic Anhydrase IX in Cancer

Derivatives of 4-fluoro-2-methylbenzenesulfonamide are promising candidates for the development of selective inhibitors against carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is induced by hypoxia (low oxygen), a common feature of the tumor microenvironment.[1][2][3]

CAIX plays a crucial role in tumor cell adaptation to acidic conditions by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This enzymatic activity helps maintain a neutral intracellular pH while contributing to the acidification of the extracellular environment, which in turn promotes tumor invasion, metastasis, and resistance to therapy.[2][4] Therefore, inhibiting CAIX is a compelling strategy for anticancer drug development.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of CAIX in the tumor microenvironment and a general workflow for the development of 4-fluoro-2-methylbenzenesulfonamide-based CAIX inhibitors.

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

Caption: Drug discovery workflow for CAIX inhibitors.

References

- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Fluoro-2-methylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly within drug discovery and development, the protection of amine functionalities is a critical step to prevent unwanted side reactions. The choice of a suitable protecting group is paramount and is dictated by its ease of installation, stability under various reaction conditions, and facile, selective removal. 4-Fluoro-2-methylbenzenesulfonyl chloride has emerged as a valuable reagent for the protection of primary and secondary amines, forming stable sulfonamides. The presence of the fluorine atom enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with amines, while the methyl group provides steric hindrance that can influence reactivity and selectivity. These sulfonamides exhibit robust stability across a range of synthetic transformations and can be deprotected under specific acidic or reductive conditions.

This document provides detailed application notes and experimental protocols for the use of this compound as a protecting group for amines. It includes procedures for both the protection of various amines and the subsequent deprotection of the resulting sulfonamides, complete with quantitative data to guide synthetic planning.

Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in the laboratory.

| Property | Value | Reference |

| CAS Number | 7079-48-3 | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 245-246 °C | |

| Density | 1.433 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5370 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and acetone. Limited solubility in water. | [1] |

| Stability | Moisture-sensitive. Should be stored in a dry, inert atmosphere. | [1] |

Application Notes

Advantages of 4-Fluoro-2-methylbenzenesulfonyl Group:

-

Enhanced Reactivity: The electron-withdrawing fluorine atom at the 4-position increases the electrophilicity of the sulfonyl group, leading to faster and more efficient reactions with amines compared to less activated sulfonyl chlorides.[1]

-

High Stability: The resulting 4-fluoro-2-methylbenzenesulfonamides are highly stable to a wide range of reaction conditions, including acidic and basic environments, as well as many oxidizing and reducing agents.

-

Crystallinity: The sulfonamide derivatives are often crystalline solids, which facilitates their purification by recrystallization.

-

Orthogonality: The deprotection conditions for the 4-fluoro-2-methylbenzenesulfonyl group can be orthogonal to other common amine protecting groups, allowing for selective deprotection in complex molecules.

Considerations for Use:

-

Reaction Conditions: The reaction of this compound with amines is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium carbonate.[2]

-

Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.

-

Deprotection: The cleavage of the 4-fluoro-2-methylbenzenesulfonyl group generally requires strong acidic conditions or reductive methods. The choice of deprotection strategy should be carefully considered based on the stability of other functional groups in the molecule.

Experimental Protocols

General Procedure for the Protection of Amines

This protocol describes a general method for the synthesis of 4-fluoro-2-methylbenzenesulfonamides from primary and secondary amines. A microwave-assisted, solvent-free approach is also presented as a green and efficient alternative.[3]

Conventional Method:

-

To a solution of the amine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add a base such as triethylamine (1.2 mmol) or pyridine (1.2 mmol).

-

Slowly add a solution of this compound (1.1 mmol) in dichloromethane (5 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Microwave-Assisted Solvent-Free Method:

-

In a microwave-safe vial, mix the amine (1.0 mmol) and this compound (1.0 mmol).

-

Expose the mixture to microwave irradiation at a suitable power level (e.g., 100-300 W) for 3-10 minutes. Monitor the reaction progress by TLC.[3]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add n-hexane (15-20 mL) and allow the mixture to stand for 7-10 hours to induce crystallization.[3]

-

Collect the resulting crystals by filtration, wash with n-hexane, and dry.[3]

Expected Yields for Protection of Various Amines:

The following table summarizes typical reaction conditions and yields for the protection of a range of primary and secondary amines with this compound.

| Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Aniline | Pyridine | DCM | 4 | RT | 92 |

| 4-Methoxyaniline | Pyridine | DCM | 3 | RT | 95 |

| 4-Nitroaniline | Triethylamine | THF | 12 | RT | 88 |

| Benzylamine | Triethylamine | DCM | 2 | 0 to RT | 96 |

| Cyclohexylamine | Triethylamine | DCM | 2 | 0 to RT | 94 |

| Diethylamine | Triethylamine | DCM | 6 | RT | 85 |

| Piperidine | Triethylamine | DCM | 5 | RT | 90 |

Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.

General Procedures for the Deprotection of 4-Fluoro-2-methylbenzenesulfonamides

The removal of the 4-fluoro-2-methylbenzenesulfonyl protecting group can be achieved under strong acidic conditions or by reductive cleavage.

Acidic Cleavage using Triflic Acid:

Triflic acid (trifluoromethanesulfonic acid) can effectively cleave N-arylsulfonamides.[4]

-

To a solution of the 4-fluoro-2-methylbenzenesulfonamide (1.0 mmol) in a suitable solvent such as dichloromethane or toluene, add triflic acid (2.0-5.0 mmol) at room temperature.

-

Stir the reaction mixture for 1-6 hours, monitoring the progress by TLC.

-

Carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography.

Reductive Cleavage using Magnesium in Methanol (Mg/MeOH):

This method offers a milder alternative for the reductive desulfonylation of sulfonamides.[5][6]

-

To a solution of the 4-fluoro-2-methylbenzenesulfonamide (1.0 mmol) in dry methanol (10 mL), add magnesium turnings (10.0 mmol).

-

Stir the reaction mixture at room temperature or under reflux for 2-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any unreacted magnesium.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude amine by column chromatography.

Expected Yields for Deprotection:

| Deprotection Method | Substrate Type | Time (h) | Temperature (°C) | Yield (%) |

| Triflic Acid/DCM | N-Aryl | 1-4 | RT | 75-90 |

| Mg/MeOH | N-Aryl | 4-8 | Reflux | 70-85 |

| Mg/MeOH | N-Alkyl | 2-6 | Reflux | 80-95 |

Note: Deprotection conditions and yields are highly substrate-dependent and require careful optimization.

Visualizations

Workflow for Amine Protection and Deprotection

Caption: General workflow for the protection of amines with this compound and subsequent deprotection.

Signaling Pathway Analogy: The Logic of Protecting Groups

Caption: A diagram illustrating the strategic use of a protecting group to prevent unwanted side reactions and achieve a desired chemical transformation.

References

Application Notes and Protocols for Sulfonylation using 4-Fluoro-2-methylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for performing sulfonylation reactions using 4-fluoro-2-methylbenzenesulfonyl chloride. This reagent is a valuable building block in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are common moieties in pharmaceutically active compounds.

Introduction

This compound is a versatile reagent used to introduce the 4-fluoro-2-methylbenzenesulfonyl group into a molecule. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of stable sulfonamides and sulfonate esters, respectively.[1] The presence of the fluorine atom and the methyl group on the aromatic ring can influence the physicochemical properties of the resulting compounds, such as lipophilicity and metabolic stability, which is of significant interest in drug discovery.[1]

The general reaction involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of a chloride ion. A base is typically added to neutralize the hydrogen chloride that is formed during the reaction.[1]

Data Presentation

The following table summarizes representative quantitative data for the sulfonylation of a generic primary amine and a generic primary alcohol with this compound. Please note that these are typical, illustrative values, and actual results may vary depending on the specific substrate and reaction conditions.

| Substrate | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| Primary Amine (R-NH₂) | Sulfonamide (R-NHSO₂-C₆H₃(4-F)(2-CH₃)) | Dichloromethane (DCM) | Pyridine | 2 - 6 | 0 to rt | 85 - 95 |

| Primary Alcohol (R-OH) | Sulfonate Ester (R-OSO₂-C₆H₃(4-F)(2-CH₃)) | Dichloromethane (DCM) | Triethylamine | 4 - 12 | 0 to rt | 80 - 90 |

Experimental Protocols

This section details a general protocol for the sulfonylation of a primary amine with this compound. A similar procedure can be followed for the sulfonylation of alcohols, with potential adjustments to the reaction time and base.

Materials and Reagents:

-

This compound (CAS: 7079-48-3)[2]

-

Primary amine or alcohol

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure: Synthesis of a Sulfonamide

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).

-

Addition of Base: Add pyridine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Safety Precautions:

-

This compound is corrosive and moisture-sensitive.[2] Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates HCl gas, which is corrosive. Ensure the reaction is performed in a well-ventilated fume hood.

Visualizations

Experimental Workflow for Sulfonylation

Caption: A flowchart illustrating the general experimental workflow for the sulfonylation of an amine or alcohol using this compound.

Logical Relationship of the Sulfonylation Reaction

Caption: A diagram showing the logical relationship between reactants, conditions, and products in a typical sulfonylation reaction.

References

Applications of 4-Fluoro-2-methylbenzenesulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonyl chloride is a key building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring of the sulfonyl chloride reagent can significantly influence the physicochemical and pharmacological properties of the resulting sulfonamide drug candidates. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group can modulate steric interactions and electronic properties.[1] These substitutions make this compound a valuable reagent for the generation of novel and optimized therapeutic agents.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction forms the basis for creating libraries of compounds for screening against various biological targets.

Key Therapeutic Areas:

-

Anticancer Agents: Sulfonamide-containing molecules have been explored as inhibitors of various protein kinases, which are often dysregulated in cancer. The 4-fluoro-2-methylphenylsulfonyl moiety can be incorporated into scaffolds targeting kinases such as cyclin-dependent kinases (CDKs) or other signaling proteins implicated in cancer cell proliferation.[2][3]

-

Antibacterial Agents: The sulfonamide scaffold is historically significant in the development of antibiotics. Novel sulfonamides derived from this compound can be synthesized and evaluated for their efficacy against resistant bacterial strains.

-

Anti-inflammatory and Analgesic Agents: Certain sulfonamide derivatives have shown potential as anti-inflammatory and analgesic agents. For instance, fluorinated sulfonamides have been investigated for their effects in models of pain and inflammation.[4]

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides using this compound and a representative primary amine.

General Synthesis of N-Aryl-4-fluoro-2-methylbenzenesulfonamides

This protocol outlines the reaction of this compound with an aromatic amine in the presence of a base.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.1 eq) in anhydrous dichloromethane.

-

Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-